molecular formula C15H10I2N2 B3008090 3-(3,6-Diiodocarbazol-9-yl)propanenitrile CAS No. 305338-18-5

3-(3,6-Diiodocarbazol-9-yl)propanenitrile

Cat. No.: B3008090
CAS No.: 305338-18-5
M. Wt: 472.068
InChI Key: LGHRNUMJBSKOIB-UHFFFAOYSA-N
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Description

3-(3,6-Diiodocarbazol-9-yl)propanenitrile is an organic compound that features a carbazole core substituted with iodine atoms at the 3 and 6 positions, and a propanenitrile group at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,6-Diiodocarbazol-9-yl)propanenitrile typically involves the iodination of carbazole followed by the introduction of the propanenitrile group. One common method includes:

    Iodination of Carbazole: Carbazole is reacted with iodine in the presence of an oxidizing agent such as potassium iodate to introduce iodine atoms at the 3 and 6 positions.

    Formation of Propanenitrile Group: The iodinated carbazole is then reacted with 3-bromopropanenitrile under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,6-Diiodocarbazol-9-yl)propanenitrile has several applications in scientific research:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic and optical properties.

    Biological Research: The compound’s structural features allow it to be used as a building block in the synthesis of biologically active molecules.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which 3-(3,6-Diiodocarbazol-9-yl)propanenitrile exerts its effects depends on its application:

    Organic Electronics: The compound facilitates charge transport and light emission through its conjugated system and the presence of electron-donating and electron-withdrawing groups.

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    3-(9H-Carbazol-9-yl)propanenitrile: Lacks the iodine substituents, resulting in different electronic properties.

    3,6-Diiodocarbazole: Similar core structure but without the propanenitrile group, affecting its solubility and reactivity.

    3-(3,6-Diiodocarbazol-9-yl)ethanone: Similar structure but with an ethanone group instead of propanenitrile, leading to different chemical behavior.

Uniqueness: 3-(3,6-Diiodocarbazol-9-yl)propanenitrile is unique due to the combination of iodine substituents and the propanenitrile group, which together confer distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science.

Properties

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10I2N2/c16-10-2-4-14-12(8-10)13-9-11(17)3-5-15(13)19(14)7-1-6-18/h2-5,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHRNUMJBSKOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2CCC#N)C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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